Cas no 7461-12-3 (8-Nitroquinolin-2(1H)-one)
8-Nitroquinolin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- 8-Nitroquinolin-2(1H)-one
- 8-Nitro-chinolin-2-ol
- 8-nitro-quinolin-2-ol
- MFCD21605405
- NSC-404777
- CHEMBL2042573
- SMR001875449
- 8-nitro-quinolone
- DS-2245
- NSC404777
- DTXSID40323745
- 8-Nitro-1H-quinolin-2-one
- 7461-12-3
- SCHEMBL3224253
- AKOS016001731
- MLS003171567
- 8-nitro-1,2-dihydroquinolin-2-one
- A922935
- 1,2-dihydro-8-nitroquinolin-2-one
- 8-nitroquinolin-2-ol
- 8-Nitro-2(1H)-quinolinone
- DB-400383
-
- MDL: MFCD21605405
- Inchi: 1S/C9H6N2O3/c12-8-5-4-6-2-1-3-7(11(13)14)9(6)10-8/h1-5H,(H,10,12)
- InChI Key: LPIFZNBFLQNYIA-UHFFFAOYSA-N
- SMILES: O=C1C=CC2C=CC=C(C=2N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 190.03800
- Monoisotopic Mass: 190.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.9A^2
- XLogP3: 1.2
Experimental Properties
- Density: 1.419
- Boiling Point: 422.8°C at 760 mmHg
- Flash Point: 209.5°C
- Refractive Index: 1.636
- PSA: 78.68000
- LogP: 1.95950
8-Nitroquinolin-2(1H)-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
8-Nitroquinolin-2(1H)-one Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
8-Nitroquinolin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007845-10g |
8-Nitroquinolin-2(1H)-one |
7461-12-3 | 97% | 10g |
$621.30 | 2023-09-01 | |
| Alichem | A189007845-25g |
8-Nitroquinolin-2(1H)-one |
7461-12-3 | 97% | 25g |
$975.84 | 2023-09-01 | |
| Alichem | A189007845-100g |
8-Nitroquinolin-2(1H)-one |
7461-12-3 | 97% | 100g |
$2257.20 | 2023-09-01 | |
| Fluorochem | 221043-1g |
8-Nitroquinolin-2(1H)-one |
7461-12-3 | 95% | 1g |
£129.00 | 2022-03-01 | |
| Fluorochem | 221043-5g |
8-Nitroquinolin-2(1H)-one |
7461-12-3 | 95% | 5g |
£374.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UI292-5g |
8-Nitroquinolin-2(1H)-one |
7461-12-3 | 97% | 5g |
2790.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UI292-250mg |
8-Nitroquinolin-2(1H)-one |
7461-12-3 | 97% | 250mg |
648CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UI292-1g |
8-Nitroquinolin-2(1H)-one |
7461-12-3 | 97% | 1g |
1160.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UI292-100mg |
8-Nitroquinolin-2(1H)-one |
7461-12-3 | 97% | 100mg |
310CNY | 2021-05-08 | |
| Fluorochem | 221043-250mg |
8-Nitroquinolin-2(1H)-one |
7461-12-3 | 95% | 250mg |
£53.00 | 2022-03-01 |
8-Nitroquinolin-2(1H)-one Suppliers
8-Nitroquinolin-2(1H)-one Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 8-Nitroquinolin-2(1H)-one
8-Nitroquinolin-2(1H)-one: A Comprehensive Overview
8-Nitroquinolin-2(1H)-one, also known by its CAS number 7461-12-3, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the class of quinoline derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development. The molecule is characterized by a quinoline ring system with a nitro group at the 8-position and a ketone group at the 2-position, giving it the name 8-nitroquinolin-2(1H)-one. Its unique structure endows it with distinctive chemical and biological properties, making it a subject of interest in both academic and industrial research.
The synthesis of 8-nitroquinolin-2(1H)-one has been explored through various methods, including nitration reactions and oxidation processes. Recent advancements in synthetic chemistry have enabled more efficient and selective routes to prepare this compound, minimizing side reactions and improving yields. For instance, researchers have employed catalytic systems to facilitate the nitration step, ensuring high purity and structural integrity of the final product. These developments are crucial for scaling up production, especially for applications in pharmaceuticals where purity is paramount.
8-Nitroquinolin-2(1H)-one exhibits notable pharmacological properties, particularly in its ability to modulate cellular signaling pathways. Studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, this compound has shown promise in anticancer research, where it has been found to induce apoptosis in various cancer cell lines by targeting key oncogenic pathways. Recent findings suggest that 8-nitroquinolin-2(1H)-one may also possess neuroprotective properties, offering potential therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.
The structural features of 8-nitroquinolin-2(1H)-one, particularly the nitro group at position 8, play a critical role in its biological activity. The nitro group is known to enhance the compound's lipophilicity, which facilitates its absorption across biological membranes. Furthermore, this functional group can undergo redox transformations within cellular environments, contributing to its bioactivity. Researchers have exploited these properties to design analogs of 8-nitroquinolin-2(1H)-one, modifying other positions on the quinoline ring to optimize pharmacokinetic profiles and therapeutic efficacy.
In terms of applications, 8-nitroquinolin-2(1H)-one has found utility in drug discovery programs targeting inflammation, cancer, and neurodegenerative diseases. Its ability to modulate multiple cellular targets makes it a versatile lead compound for developing multi-target therapies. Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on advancing this compound into preclinical stages, with encouraging results reported in animal models of chronic inflammation and cancer metastasis.
The study of CAS No: 7461-12-3, or 8-nitroquinolin-2(1H)-one, continues to be a dynamic area of research. With ongoing investigations into its mechanism of action, toxicity profiles, and pharmacokinetics, this compound holds significant potential for translating into clinical applications. As researchers unravel more about its molecular interactions and therapeutic benefits, 8-nitroquinolin-2(1H)-one is poised to make meaningful contributions to the field of medicinal chemistry.
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